methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate
Overview
Description
Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.14059304 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .
Result of Action
MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against wnt-independent tumor growth .
Action Environment
The action of MSAB can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of DMSO can enhance the solubility of MSAB, potentially influencing its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate interacts with the Wnt/β-catenin pathway, a crucial signaling pathway in cellular processes . It binds to β-catenin, a protein that plays a key role in the regulation of gene expression, cell behavior, and tissue regeneration .
Cellular Effects
This compound has been shown to selectively decrease cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It suppresses the Wnt3a-induced TOP-Luc activation and increases of active β-catenin levels in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to β-catenin, promoting its degradation . This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt/β-catenin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce degradation of β-catenin in a proteasome-dependent manner . This effect is observed over a period of 16 hours, indicating the temporal dynamics of this compound’s action .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth of Wnt-dependent cancer cells . The effects vary with different dosages, with significant tumor growth inhibition observed at dosages of 10-20 mg/kg .
Metabolic Pathways
Its interaction with the Wnt/β-catenin pathway suggests it may influence metabolic flux or metabolite levels associated with this pathway .
Subcellular Localization
Given its interaction with β-catenin, it is likely to be found in locations where β-catenin is present, such as the cytoplasm and nucleus
Properties
IUPAC Name |
methyl 2-[3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-17-7-12-19(13-8-17)26-32(29,30)20-14-9-18(10-15-20)11-16-23(27)25-22-6-4-3-5-21(22)24(28)31-2/h3-10,12-15,26H,11,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKYRGXNKLOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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